molecular formula C11H13F2NO2 B12471833 N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine

N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine

Cat. No.: B12471833
M. Wt: 229.22 g/mol
InChI Key: XQAUFEIVDNSZBS-UHFFFAOYSA-N
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Description

N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxylamine group attached to a propylidene chain, which is further connected to a phenyl ring substituted with a 2,2-difluoroethoxy group. The presence of fluorine atoms in the structure enhances its reactivity and stability, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-2-10(14-15)8-3-5-9(6-4-8)16-7-11(12)13/h3-6,11,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAUFEIVDNSZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine typically involves the reaction of 4-(2,2-difluoroethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and physical properties. This substitution enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs .

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